molecular formula C11H14BrNO3 B6593930 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide CAS No. 862673-06-1

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide

Cat. No.: B6593930
CAS No.: 862673-06-1
M. Wt: 288.14 g/mol
InChI Key: LGZVAJNPGRBFOC-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is an organic compound with the molecular formula C11H14BrNO3 It is characterized by the presence of a bromine atom, a propanamide group, and a dihydroxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 3,4-dihydroxyphenethylamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The brominated intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in solvents like ethanol or dimethyl sulfoxide (DMSO)

Major Products Formed

Scientific Research Applications

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-propanamide
  • 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-acetamide
  • 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-butanamide

Uniqueness

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is unique due to the presence of both bromine and dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVAJNPGRBFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729439
Record name 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862673-06-1
Record name 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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